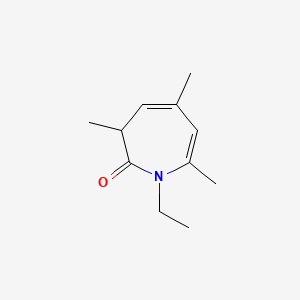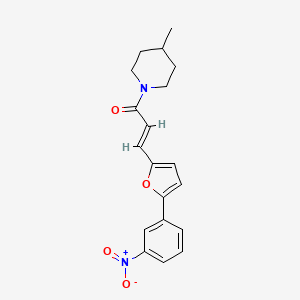
(E)-4-(tert-butyldimethylsilyloxy)but-2-en-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-4-(tert-butyldimethylsilyloxy)but-2-en-1-ol is an organic compound that features a silyl ether functional group. This compound is of interest in organic synthesis due to its unique structural properties, which include a double bond and a silyl-protected alcohol group. The presence of the silyl ether group makes it a valuable intermediate in various chemical reactions, particularly in the synthesis of more complex molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(tert-butyldimethylsilyloxy)but-2-en-1-ol typically involves the protection of an alcohol group using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The general reaction scheme is as follows:
Starting Material: 4-hydroxybut-2-en-1-ol
Reagent: tert-butyldimethylsilyl chloride (TBDMS-Cl)
Base: Imidazole or triethylamine
Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)
Reaction Conditions: Room temperature, inert atmosphere (e.g., nitrogen or argon)
The reaction proceeds via the nucleophilic attack of the alcohol on the silicon atom of TBDMS-Cl, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
(E)-4-(tert-butyldimethylsilyloxy)but-2-en-1-ol can undergo various chemical reactions, including:
Oxidation: The double bond can be oxidized to form epoxides or diols.
Reduction: The double bond can be reduced to form saturated alcohols.
Substitution: The silyl ether group can be substituted with other protecting groups or functional groups.
Deprotection: The silyl ether group can be removed to regenerate the free alcohol.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA) for epoxidation; osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) for hydrogenation.
Substitution: Various nucleophiles under basic conditions.
Deprotection: Tetrabutylammonium fluoride (TBAF) in THF.
Major Products
Epoxides: Formed from the oxidation of the double bond.
Diols: Formed from the dihydroxylation of the double bond.
Saturated Alcohols: Formed from the reduction of the double bond.
Free Alcohol: Formed from the deprotection of the silyl ether group.
科学的研究の応用
(E)-4-(tert-butyldimethylsilyloxy)but-2-en-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology: Employed in the study of enzyme-catalyzed reactions involving silyl-protected alcohols.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (E)-4-(tert-butyldimethylsilyloxy)but-2-en-1-ol depends on the specific reaction it undergoes. In general, the silyl ether group provides protection to the alcohol, allowing selective reactions to occur at other functional groups. The double bond can participate in various addition and oxidation reactions, leading to the formation of diverse products.
類似化合物との比較
Similar Compounds
(E)-4-(trimethylsilyloxy)but-2-en-1-ol: Similar structure but with a trimethylsilyl group instead of a tert-butyldimethylsilyl group.
(E)-4-(tert-butyldiphenylsilyloxy)but-2-en-1-ol: Similar structure but with a tert-butyldiphenylsilyl group instead of a tert-butyldimethylsilyl group.
Uniqueness
(E)-4-(tert-butyldimethylsilyloxy)but-2-en-1-ol is unique due to the presence of the tert-butyldimethylsilyl group, which provides greater steric hindrance and stability compared to other silyl protecting groups. This makes it particularly useful in reactions where selective protection and deprotection of alcohols are required.
特性
分子式 |
C10H22O2Si |
|---|---|
分子量 |
202.37 g/mol |
IUPAC名 |
(E)-4-[tert-butyl(dimethyl)silyl]oxybut-2-en-1-ol |
InChI |
InChI=1S/C10H22O2Si/c1-10(2,3)13(4,5)12-9-7-6-8-11/h6-7,11H,8-9H2,1-5H3/b7-6+ |
InChIキー |
PTURWRRIBNABTN-VOTSOKGWSA-N |
異性体SMILES |
CC(C)(C)[Si](C)(C)OC/C=C/CO |
正規SMILES |
CC(C)(C)[Si](C)(C)OCC=CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![2-[(2-Amino-3-methylbutanoyl)amino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B11939286.png)


